![molecular formula C17H20O B14394504 1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one CAS No. 89506-54-7](/img/structure/B14394504.png)
1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one is an organic compound with a complex structure that includes a cyclopenta[a]naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: Shares a similar core structure but differs in the substituents attached to the ring system.
3a-amino-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one:
Uniqueness
1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one is unique due to its specific butyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
89506-54-7 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-butyl-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one |
InChI |
InChI=1S/C17H20O/c1-2-3-7-15-16(18)11-13-10-9-12-6-4-5-8-14(12)17(13)15/h4-6,8,13H,2-3,7,9-11H2,1H3 |
InChI Key |
KXRLNCQVIYHUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(CCC3=CC=CC=C32)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
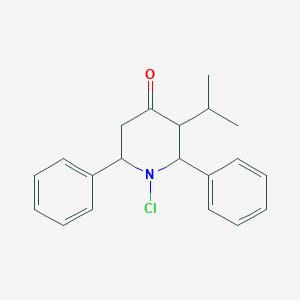
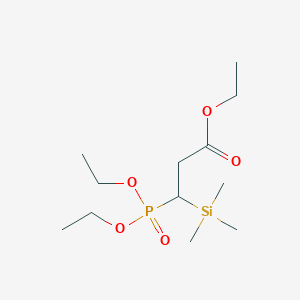
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
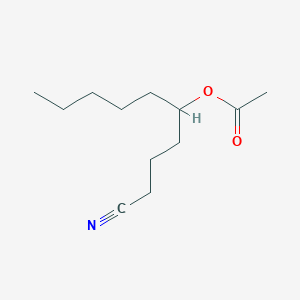
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
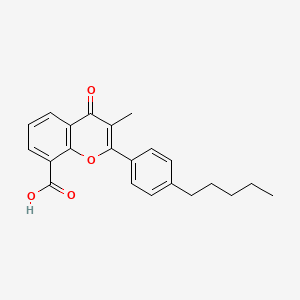
![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
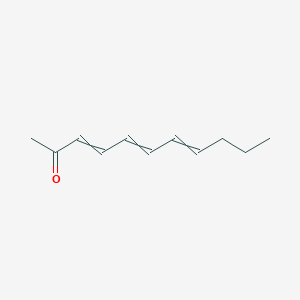
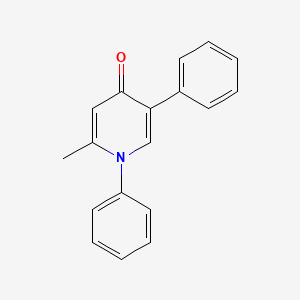
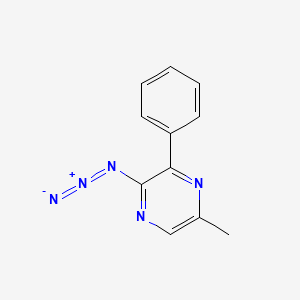
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
